Product packaging for 1-Adamantyl diazomethyl ketone(Cat. No.:CAS No. 5934-69-0)

1-Adamantyl diazomethyl ketone

Cat. No.: B14167020
CAS No.: 5934-69-0
M. Wt: 204.27 g/mol
InChI Key: GONIHHFXBAOLKR-UHFFFAOYSA-N
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Description

Significance of the Diazomethyl Ketone Moiety in Synthetic Methodologies

α-Diazoketones are a highly valuable class of organic compounds characterized by the presence of a diazo group adjacent to a carbonyl functionality. internationaljournalcorner.com This arrangement imparts a rich and diverse reactivity profile, making them versatile intermediates in a wide array of chemical transformations. internationaljournalcorner.comresearchgate.net The diazo group can act as a leaving group (N₂), leading to the formation of α-keto carbenes, or participate in various cycloaddition reactions. internationaljournalcorner.comresearchgate.net Key transformations involving α-diazoketones include the Wolff rearrangement to form ketenes, cyclopropanation of olefins, C-H and X-H insertion reactions, and the formation of ylides. orgsyn.orgwikipedia.orgorganic-chemistry.org Their ability to be prepared from readily available carboxylic acids or their derivatives further enhances their synthetic utility. sioc.ac.cn

The Adamantyl Scaffold in Chemical Research

Adamantane (B196018), a rigid, tricyclic hydrocarbon, possesses a unique diamondoid structure that confers exceptional properties to molecules containing it. publish.csiro.auresearchgate.net Its bulky and highly lipophilic nature has made the adamantyl group a valuable component in medicinal chemistry and materials science. publish.csiro.auresearchgate.netacs.org Incorporation of an adamantyl scaffold can enhance the metabolic stability of a drug by sterically shielding susceptible functional groups from enzymatic degradation. publish.csiro.au Furthermore, its three-dimensional structure allows for precise spatial orientation of functional groups, which can be crucial for optimizing interactions with biological targets. publish.csiro.auresearchgate.net The adamantyl group is a key pharmacophore in several clinically used drugs. publish.csiro.aursc.org

Contextualizing 1-Adamantyl Diazomethyl Ketone within Advanced Organic Synthesis

This compound represents a convergence of the reactivity of α-diazoketones and the unique structural features of the adamantyl group. This combination makes it a powerful building block in advanced organic synthesis. The adamantyl moiety provides a robust and sterically defined framework, while the diazomethyl ketone group serves as a handle for a variety of chemical transformations. ontosight.aiontosight.ai This allows for the introduction of the bulky adamantyl group into diverse molecular architectures, a strategy often employed to modulate the physicochemical and biological properties of the target molecules. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B14167020 1-Adamantyl diazomethyl ketone CAS No. 5934-69-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5934-69-0

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(1-adamantyl)-2-diazoethanone

InChI

InChI=1S/C12H16N2O/c13-14-7-11(15)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2

InChI Key

GONIHHFXBAOLKR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C=[N+]=[N-]

Origin of Product

United States

Synthesis of 1 Adamantyl Diazomethyl Ketone

The primary and most common method for synthesizing 1-adamantyl diazomethyl ketone is through the Arndt-Eistert reaction. wikipedia.orglibretexts.org This procedure typically involves the following steps:

Formation of the Acid Chloride : Adamantane-1-carboxylic acid is first converted to its more reactive acid chloride derivative, adamantane-1-carbonyl chloride. This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). cas.cz

Reaction with Diazomethane (B1218177) : The resulting adamantane-1-carbonyl chloride is then reacted with diazomethane (CH₂N₂). ontosight.ailibretexts.org This reaction proceeds via nucleophilic attack of diazomethane on the carbonyl carbon of the acid chloride, followed by elimination of a chloride ion to form a diazonium intermediate. Subsequent deprotonation by another molecule of diazomethane yields the final product, this compound, and regenerates the diazonium species.

An alternative approach involves diazo transfer reactions, where a diazo group is transferred from a donor molecule, such as a sulfonyl azide, to an activated carbonyl compound. orgsyn.orgorganic-chemistry.org

Physicochemical Properties

1-Adamantyl diazomethyl ketone is a solid at room temperature with specific physical and spectroscopic characteristics that are crucial for its identification and handling.

PropertyValue
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Appearance Pale yellow solid
Melting Point 47-48 °C (for the precursor adamantane-1-carbonyl chloride) cas.cz
Key IR Absorptions Strong absorptions characteristic of the diazo group (around 2100 cm⁻¹) and the ketone carbonyl group (around 1630-1650 cm⁻¹).
¹H NMR Signals corresponding to the protons of the adamantyl cage and the single proton of the diazomethyl group.
¹³C NMR Resonances for the adamantyl carbons, the carbonyl carbon, and the diazomethyl carbon.

Applications of 1 Adamantyl Diazomethyl Ketone in Complex Organic Synthesis

Homologation Reactions

Homologation reactions are a class of chemical reactions that extend a carbon chain by a specific repeating unit. For 1-adamantyl diazomethyl ketone, this typically involves the addition of a single carbon atom, facilitating the synthesis of extended adamantyl-containing structures.

Arndt-Eistert Homologation of Carboxylic Acids

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids. organic-chemistry.orglibretexts.org The process involves a three-step sequence: first, the carboxylic acid is converted to a more reactive acyl chloride. nrochemistry.comslideshare.net Second, the acyl chloride reacts with a diazomethane (B1218177) derivative to form an α-diazoketone. nrochemistry.comslideshare.net The key step is the final, often metal-catalyzed, Wolff rearrangement of the diazoketone to a ketene (B1206846) intermediate. organic-chemistry.orglibretexts.org This ketene is then trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the homologated carboxylic acid, ester, or amide, respectively. organic-chemistry.orgnrochemistry.com

While specific examples detailing the use of pre-formed this compound in a subsequent Arndt-Eistert reaction are not prevalent in the provided literature, the synthesis of this key intermediate from adamantane-1-carbonyl chloride is a foundational step. The general mechanism proceeds as follows:

Activation : Adamantane-1-carboxylic acid is converted to adamantane-1-carbonyl chloride, typically using a reagent like thionyl chloride. libretexts.org

Diazoketone Formation : The resulting adamantane-1-carbonyl chloride would then react with diazomethane to produce this compound. nrochemistry.com

Wolff Rearrangement : In the presence of a catalyst, such as silver(I) oxide (Ag₂O), this compound would lose nitrogen gas to form 1-adamantylketene via a 1,2-rearrangement. wikipedia.org

Nucleophilic Trapping : The highly reactive ketene intermediate is then captured by a nucleophile. For instance, reaction with water would yield adamantylacetic acid, the one-carbon homolog of the starting carboxylic acid. organic-chemistry.org

This reaction is valued for its ability to extend carbon chains while preserving the stereochemistry at the α-carbon of the original acid. libretexts.org

Synthesis of Extended Carbon Chains

Beyond the single-step homologation of carboxylic acids, α-diazoketones are instrumental in the synthesis of more significantly extended carbon chains. The homologation of ketones, a process known as the Büchner–Curtius–Schlotterbeck reaction, involves the nucleophilic addition of a diazo compound to a ketone or aldehyde, resulting in a one-carbon chain extension. sci-hub.se

This can be envisioned as an iterative process where the ketone product of one homologation reaction can serve as the starting material for the next, allowing for sequential chain extension. For instance, this compound could theoretically react with a ketone (R₂C=O), which, after rearrangement, would yield a new, larger ketone (Ad-CH₂-CO-R). This product could then potentially undergo further reactions to create even longer carbon chains.

Cycloaddition Reactions

The diazomethyl ketone functionality in this compound is a precursor for 1,3-dipoles or ketenes, which are highly useful in cycloaddition reactions to form various heterocyclic and carbocyclic ring systems. wikipedia.orgontosight.ai

Synthesis of Pyrazoles and Dihydropyrazoles

Diazo compounds are classic 1,3-dipoles for cycloaddition reactions with unsaturated systems like alkenes and alkynes to synthesize five-membered heterocyclic rings. acs.org The reaction of an α-diazoketone with an alkene yields a dihydropyrazole (also known as a pyrazoline), which can often be oxidized to the corresponding aromatic pyrazole (B372694). ucla.edu

For example, this compound can react with various substituted alkenes or alkynes in a [3+2] cycloaddition fashion. The reaction with an alkyne would directly yield a pyrazole, while reaction with an alkene provides the dihydropyrazole. Research has shown that α-diazoketones can react with α,β-unsaturated ketones, such as methyl vinyl ketone, to form dihydropyrazoles under mild conditions. acs.orgucla.edu In a related context, adamantyl chalcones have been used as precursors to react with hydrazine (B178648) derivatives to form trisubstituted dihydropyrazoles. nih.gov

A general scheme for this synthesis is shown below:

Table 1: General Reaction for Pyrazole/Dihydropyrazole Synthesis
Reactant 1Reactant 2 (Dipolarophile)Product Type
This compoundAlkene (R-CH=CH-R')Adamantyl-substituted Dihydropyrazole
This compoundAlkyne (R-C≡C-R')Adamantyl-substituted Pyrazole

[2+2] Cycloadditions with Ketenes

The Wolff rearrangement of this compound generates a highly reactive 1-adamantylketene intermediate. wikipedia.org Ketenes are well-known to participate in [2+2] cycloaddition reactions with various partners, including other ketenes or alkenes, to form four-membered rings. wikipedia.org

The generation of stable ketenes bearing bulky groups, such as 1-adamantyl, can be achieved from the corresponding acyl chlorides. dcu.ie The ketene intermediate generated from the Wolff rearrangement of this compound can undergo [2+2] cycloaddition with an alkene to yield a cyclobutanone (B123998) derivative. wikipedia.org While these reactions can be challenging due to competing side reactions, they are a powerful tool for constructing strained ring systems. wikipedia.org The use of Lewis acids has been shown to promote [2+2] cycloadditions of stable ketenes with unactivated alkenes. nih.gov

Asymmetric Cyclization Reactions

The adamantyl group is frequently used in chiral ligands for asymmetric catalysis due to its steric bulk, which can create a well-defined chiral environment around a metal center. This has been effectively demonstrated in asymmetric cyclization reactions.

In one notable study, an efficient asymmetric tandem cyclization/nucleophilic reaction was developed between o-alkynylacetophenones and (diazomethyl)phosphonate. acs.org The reaction was catalyzed by a silver complex coordinated with a chiral bis(oxazoline) (BOX) ligand. Researchers found that the steric hindrance of the ligand had a significant impact on enantioselectivity. The optimal results were achieved using a BOX ligand substituted with adamantyl groups (Ad-BOX), which led to the formation of functionalized isochromenes in excellent yields (up to 92%) and high enantioselectivity (up to 93% ee). acs.org

While in this specific example the adamantyl group is part of the chiral ligand rather than the diazomethyl ketone itself, it highlights the crucial role of the adamantyl moiety in achieving high stereocontrol in cyclization reactions involving diazo compounds. acs.org The principle can be extended to reactions where this compound is a substrate, using a chiral catalyst to control the stereochemical outcome of the cyclization. semanticscholar.org

Table 2: Influence of Ligand Substituent on Asymmetric Cyclization Data sourced from a study on Ag-catalyzed asymmetric cyclization of o-alkynylacetophenones with (diazomethyl)phosphonate. acs.org

Ligand Substituent (R)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
PhenylAgOTf / Ph-BOX9085
IsopropylAgOTf / iPr-BOX8588
tert-ButylAgOTf / tBu-BOX9191
AdamantylAgOTf / Ad-BOX9293

Synthesis of Diverse Organic Scaffolds

This compound is a valuable reagent in organic synthesis, enabling the construction of a wide array of molecular architectures. Its unique reactivity allows for its participation in various transformations to create complex and functionally diverse organic scaffolds.

Preparation of Ketenes and Their Derivatives

A primary application of this compound is in the generation of 1-adamantylketene through the Wolff rearrangement. organic-chemistry.orgnih.gov This rearrangement is a chemical reaction where an α-diazocarbonyl compound is converted into a ketene with the loss of dinitrogen gas, often accompanied by a 1,2-rearrangement. organic-chemistry.org The transformation can be initiated using thermal, photochemical, or metal-catalyzed methods, with silver(I) oxide being a commonly used catalyst. organic-chemistry.orgnih.gov

The resulting 1-adamantylketene is a highly reactive intermediate. nih.gov Due to their high reactivity, ketenes are typically not isolated but are instead trapped in situ with various nucleophiles. nih.gov For instance, in the presence of water, alcohols, or amines, 1-adamantylketene will readily react to form the corresponding carboxylic acid, ester, or amide derivatives. organic-chemistry.org This sequence, particularly when starting from a carboxylic acid to form the diazoketone in what is known as the Arndt-Eistert homologation, provides a method for one-carbon chain extension. organic-chemistry.org Furthermore, these ketene intermediates can participate in [2+2] cycloaddition reactions, for example with imines, to construct four-membered rings. organic-chemistry.orgsnnu.edu.cn

The general transformation is depicted in the scheme below:

Scheme 1: Wolff Rearrangement of this compound and Subsequent Reactions

Generated code

Where Ad = 1-adamantyl and Nu-H = a nucleophile (e.g., H₂O, ROH, R₂NH)

Formation of α-Haloketones

This compound can serve as a precursor for the synthesis of α-haloketones. The reaction of α-diazo ketones with hydrogen halides, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), leads to the formation of the corresponding α-halo ketones. thieme-connect.dethieme-connect.de This transformation provides a direct method to introduce a halogen atom at the α-position to the adamantyl carbonyl group. For example, the reaction with HBr would yield 1-adamantyl bromomethyl ketone. thieme-connect.deacs.org

An improved Arndt-Eistert synthesis of α-diazoketones, which minimizes the formation of α-haloketone side products, utilizes calcium oxide as an acid scavenger. organic-chemistry.org This highlights that the formation of α-haloketones is a known reaction pathway for diazoketones in the presence of hydrohalic acids. organic-chemistry.org

The general reaction is as follows:

Table 1: Synthesis of α-Haloketones from this compound

ReactantReagentProduct
This compoundHX (X = Cl, Br, I)1-Adamantyl halomethyl ketone

This method is a valuable tool for introducing a reactive handle into the molecule, as α-haloketones are versatile intermediates for further synthetic transformations.

Construction of Functionalized Heterocycles

The reactivity of this compound extends to the synthesis of various heterocyclic compounds. Diazo compounds, in general, are known to participate in cycloaddition reactions to form heterocyclic rings. ontosight.ainumberanalytics.com Specifically, α-diazo ketones can undergo [3+2] cycloaddition reactions to produce five-membered heterocycles like pyrazoles. acs.orgresearchgate.net

For instance, adamantyl chalcones, derived from 1-adamantyl methyl ketone, can be converted into pyrazoline and pyrazole derivatives. nih.gov While this is an indirect use, it demonstrates the utility of the adamantyl ketone scaffold in heterocycle synthesis. More directly, α-diazo ketones are used in reactions with alkenes and alkynes to construct pyrazoline and pyrazole rings, respectively. organic-chemistry.orgmdpi.com The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine; however, cycloaddition reactions with diazo compounds offer an alternative route. mdpi.com

Furthermore, adamantyl-containing ketones and their derivatives have been employed in the synthesis of other heterocycles. For example, 1-adamantyl bromomethyl ketone is a building block for creating 2,4-disubstituted 1,3-selenazoles, which have shown antimicrobial activity. mdpi.com In another example, the asymmetric cyclization of o-alkynylacetophenones with (diazomethyl)phosphonates, facilitated by a chiral silver catalyst with an adamantyl-containing ligand, leads to the formation of functionalized isochromenes. acs.org

Table 2: Examples of Heterocycles Synthesized Using Adamantyl Ketone Derivatives

Starting Material TypeReaction TypeResulting Heterocycle
Adamantyl chalconeCondensationPyrazoline/Pyrazole
α-Diazo ketone[3+2] CycloadditionPyrazole
1-Adamantyl bromomethyl ketoneCondensation1,3-Selenazole
o-Alkynylacetophenone (with adamantyl ligand)Asymmetric CyclizationIsochromene

Ring Contraction Methodologies

The Wolff rearrangement of cyclic α-diazo ketones is a well-established method for achieving ring contraction, where a cyclic ketone is converted to a carboxylic acid derivative with a one-carbon smaller ring. wikipedia.org This process proceeds through the formation of a ketene intermediate, which is then trapped. wikipedia.org

While this compound itself is acyclic in the reactive portion of the molecule and therefore does not undergo ring contraction in the same manner, the adamantane (B196018) cage itself can be synthesized or modified through ring expansion or contraction reactions of its homologues. nih.gov For example, syntheses of 1,2-disubstituted adamantane derivatives can be achieved through ring expansion/contraction of corresponding adamantane homologues like homoadamantane (B8616219) or noradamantane. nih.gov

A related ring contraction method is the Favorskii rearrangement, where cyclic α-halo ketones are treated with a base to yield a ring-contracted ester. chemistrysteps.com Given that this compound can be converted to an α-haloketone, this opens up the possibility of subsequent ring contraction if the adamantyl group were part of a larger, flexible ring system, though this is a hypothetical application. The primary utility of the Wolff rearrangement with acyclic diazoketones like this compound remains in homologation reactions rather than ring contractions. organic-chemistry.org

Role as a Versatile Synthetic Intermediate

The adamantane moiety is frequently incorporated into molecules in medicinal chemistry to enhance their pharmacological properties. researchgate.netnih.gov Its lipophilicity can improve a drug's ability to cross cell membranes and interact with biological targets. researchgate.netontosight.ai Consequently, adamantane-containing compounds are valuable synthetic targets.

This compound serves as a versatile synthetic intermediate for accessing more complex adamantane derivatives. Its ability to be transformed into ketenes, α-haloketones, and to participate in the construction of heterocycles makes it a valuable starting point for the synthesis of biologically active molecules. ontosight.aimdpi.com For example, 1-adamantyl methyl ketone, a closely related compound, is an intermediate in the synthesis of the antiviral drug Remantadine. google.com

The chemical reactivity of the diazomethylketone functional group allows for a variety of transformations, including insertions and cycloadditions, providing access to a diverse range of structures. researchgate.net The synthesis of adamantyl-containing pyrazoles, which have shown promise as pharmaceutical agents, is one such application. researchgate.net The use of adamantyl derivatives in the development of inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 further underscores the importance of synthetic intermediates like this compound in drug discovery programs.

The transformation of this compound into other functional groups, such as in the synthesis of α-arylamino-α′-halomethylketones from α'-brominated-α-diazoketones, demonstrates its utility as a scaffold for building more elaborate molecules with potential therapeutic applications. organic-chemistry.org

Spectroscopic Characterization and Computational Chemistry of 1 Adamantyl Diazomethyl Ketone

Advanced Spectroscopic Techniques

Spectroscopy provides the primary means of identifying and characterizing 1-adamantyl diazomethyl ketone. Each technique offers unique insights into the molecule's structure, from bond vibrations and electronic environment to the precise three-dimensional arrangement of atoms in space.

Time-Resolved Infrared Spectroscopy for Kinetic Studies

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for investigating the mechanisms of photoinduced reactions by providing structural information about short-lived intermediates. researchgate.net This method is particularly well-suited for studying the kinetics of reactions involving this compound, most notably the Wolff rearrangement. The Wolff rearrangement can be initiated by photolysis, leading to the expulsion of dinitrogen (N₂) and the formation of a ketene (B1206846) intermediate via a 1,2-rearrangement. researchgate.netcaltech.edu

Although specific TRIR studies on this compound are not prominently documented, the technique has been successfully applied to analogous systems. For instance, upon photolysis, acyclic diazoketones can proceed through either a concerted or a stepwise mechanism, and these pathways can be distinguished using nanosecond time-resolved IR spectroscopy. caltech.edu In the study of 2-diazo-1-phenylethanone, the resulting phenylketene was detected by its characteristic IR absorption band at 2118 cm⁻¹. thieme-connect.de

For this compound, a TRIR experiment would involve:

Initiation: A short laser pulse (the "pump") would photolyze the diazoketone, initiating the loss of N₂.

Probing: A second, time-delayed IR laser pulse (the "probe") would measure the IR spectrum of the sample at various time intervals after photolysis. acs.org

This approach would allow for the direct observation of the decay of the reactant's characteristic diazo stretching band (around 2100 cm⁻¹) and the concurrent appearance of the ketene intermediate's intense C=C=O stretching band (around 2120-2150 cm⁻¹). By monitoring the rates of these changes, the kinetics of the rearrangement can be precisely determined, providing insight into the reaction mechanism and the influence of the bulky adamantyl group on the stability and reactivity of the carbene and ketene intermediates. caltech.edu

Vibrational Spectroscopy (IR and Raman) for Structural and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for the structural characterization of this compound by probing its molecular vibrations. triprinceton.org IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds with changing polarizability. triprinceton.org This complementarity is crucial; vibrations that are weak or silent in IR may be strong in Raman, and vice-versa, providing a more complete vibrational profile. spectroscopyonline.com

The key functional groups in this compound give rise to characteristic bands in the vibrational spectra. The adamantyl cage itself has a complex but recognizable fingerprint of C-H and C-C vibrations. The diazoketone moiety exhibits highly characteristic frequencies.

Key expected vibrational frequencies for this compound are summarized below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
C=N=N (Diazo)Asymmetric Stretch~2100Very StrongStrong
C=O (Ketone)Stretch1620 - 1650StrongMedium
Adamantyl C-HStretch2850 - 2950StrongStrong
Diazo C-HStretch~3100MediumMedium
Adamantyl SkeletonC-C Stretches, Bends700 - 1500Medium-WeakMedium-Weak

The intense absorption around 2100 cm⁻¹ is a definitive indicator of the diazo group. The carbonyl (C=O) stretching frequency is lowered from a typical ketone value (around 1715 cm⁻¹) due to electronic conjugation with the adjacent diazo group. Analysis of different crystalline forms, or polymorphs, can reveal changes in these frequencies due to different intermolecular interactions in the crystal lattice. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Investigations (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR details the carbon skeleton. nih.gov

The highly symmetric adamantyl cage produces a characteristic set of signals. The cage consists of two types of protons: those on the bridgehead carbons (CH) and those on the methylene (B1212753) carbons (CH₂). Similarly, the carbon skeleton shows distinct signals for the bridgehead and methylene carbons. The diazomethyl ketone group adds a unique singlet for the diazo proton and characteristic signals for the carbonyl and diazo carbons.

NucleusGroupExpected Chemical Shift (ppm)MultiplicityNotes
¹HAdamantyl -CH₂- (6 protons)~1.75Broad Singlet / MultipletProtons at the δ-position relative to the carbonyl.
¹HAdamantyl -CH- (3 protons)~1.90Broad Singlet / MultipletProtons at the γ-position relative to the carbonyl.
¹HAdamantyl -CH₂- (6 protons)~2.05Broad Singlet / MultipletProtons at the β-position relative to the carbonyl.
¹H-CO-CH=N₂~5.5SingletAcidic proton on the diazo carbon.
¹³CAdamantyl -CH- (γ-C)~28CHBridgehead carbons.
¹³CAdamantyl -CH₂- (δ-C)~36CH₂Methylene carbons.
¹³CAdamantyl -CH₂- (β-C)~38CH₂Methylene carbons adjacent to the quaternary carbon.
¹³CAdamantyl C-CO (α-C)~45Quaternary CQuaternary bridgehead carbon attached to the carbonyl.
¹³C-CO-CH=N₂~50-60CHDiazo carbon.
¹³C-C=O~190Quaternary CCarbonyl carbon.

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. uhu-ciqso.es This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice. researchgate.netfzu.cz

As of now, a published single-crystal X-ray structure for this compound has not been identified in the literature. However, were a suitable single crystal to be grown and analyzed, XRD would provide invaluable information on several key structural features:

Conformation: It would unambiguously determine the conformation of the diazocarbonyl group. Diazoketones can exist as s-cis or s-trans conformers, and the bulky adamantyl group likely imposes a strong preference.

Bond Parameters: Precise lengths of the C=O, C-C, C-N, and N≡N bonds would be determined, offering insight into the electronic delocalization within the functional group.

Intermolecular Interactions: The analysis would reveal any significant non-covalent interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing arrangement.

This structural data is crucial for validating and refining computational models and for understanding how the solid-state structure influences the molecule's reactivity. utb.cz

Theoretical and Computational Investigations

Computational chemistry provides a powerful complement to experimental data, allowing for the investigation of structures, properties, and reaction pathways that may be difficult to observe directly.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard computational tool for studying the electronic structure and properties of organic molecules. 103.203.175 DFT methods can be used to predict a wide range of properties for this compound with a high degree of accuracy. nih.gov

Specific applications of DFT to this molecule would include:

Conformational Analysis: Calculations can determine the relative energies of different conformers, such as the s-cis and s-trans forms of the diazoketone moiety, to predict the most stable geometry in the gas phase. 103.203.175

Spectroscopic Prediction: DFT can be used to calculate vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts. naturalspublishing.com Comparing these calculated spectra with experimental data helps to confirm structural assignments and understand the origins of specific spectral features.

Reaction Mechanism Studies: DFT is extensively used to model reaction pathways. For the Wolff rearrangement of this compound, DFT could be used to map the potential energy surface, locate the transition state structure for the 1,2-adamantyl shift, and calculate the activation energy. This would help to elucidate whether the reaction is concerted or proceeds via a discrete carbene intermediate. caltech.edu

While specific DFT studies on this compound are not reported, the methodology has been widely applied to other diazoketones and related systems, demonstrating its utility and predictive power for understanding both structure and reactivity. research-solution.comescholarship.org

Potential Energy Surface Mapping

Potential energy surface (PES) mapping is a fundamental computational technique used to explore the energy landscape of a molecule and its reactions. acs.orgcas.cz The PES represents the energy of a system as a function of its geometry, allowing for the identification of stable conformations (minima), transition states (saddle points), and reaction pathways. acs.orgwikipedia.org For this compound, mapping the PES is crucial for understanding its conformational flexibility and the energetic barriers associated with various chemical transformations, such as the Wolff rearrangement. wikipedia.orgorganic-chemistry.orgnumberanalytics.com

Computational studies on related systems, like the dirhodium-catalyzed reactions of diazo compounds, have demonstrated the utility of PES in elucidating complex reaction mechanisms, including the possibility of post-transition state bifurcations where a single transition state leads to multiple products. escholarship.org By mapping the PES for the reactions of this compound, chemists can predict the most likely reaction pathways and product distributions. For instance, in the Wolff rearrangement, the PES can reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a carbene intermediate. wikipedia.orgorganic-chemistry.org

Stereoselectivity Predictions

Computational methods are increasingly used to predict the stereoselectivity of chemical reactions. For reactions involving this compound, such as the Wolff rearrangement or additions to the carbonyl group, understanding the factors that control the stereochemical outcome is essential. The stereochemistry of α-diazo ketones is a key factor in the Wolff rearrangement, with the s-cis and s-trans conformations potentially leading to different reaction pathways and stereochemical outcomes. wikipedia.org The concerted mechanism of the Wolff rearrangement is favored when the α-diazo ketone is in the s-cis conformation, where the leaving group (N₂) and the migrating adamantyl group are antiperiplanar, leading to retention of configuration at the migrating center. wikipedia.orgjk-sci.com

In the context of rhodium-catalyzed C-H insertion reactions, computational studies have been instrumental in understanding the origins of stereoselectivity. For donor/acceptor carbenes, the orientation of the aryl and keto groups in the rhodium carbene intermediate can predetermine the face of the carbene that is attacked, thus controlling the stereoselectivity of the product. nih.gov Similar principles can be applied to predict the stereoselectivity of reactions involving the carbene derived from this compound.

Conformational Analysis

The conformational analysis of this compound is essential for understanding its reactivity. The adamantyl group is a rigid, bulky substituent that significantly influences the molecule's preferred three-dimensional structure. rsc.orgnih.gov Computational methods, such as density functional theory (DFT), are widely used to determine the stable conformers of molecules and the energy barriers between them. nih.govresearchgate.net

Studies on various adamantane (B196018) derivatives have shown that the adamantane cage itself is conformationally rigid, consisting of three fused cyclohexane (B81311) rings in chair conformations. cas.cz For adamantyl ketones, the primary conformational flexibility arises from the rotation around the single bond connecting the adamantyl cage to the carbonyl group. In the case of 2-(1-adamantyl)-o-alkyl-acetophenones, the molecular conformation in the crystal was found to be a critical factor in determining the outcome of photochemical reactions. researchgate.net For this compound, computational analysis can identify the most stable conformers, such as the s-cis and s-trans rotamers relative to the diazomethyl group, and quantify their relative energies. This information is crucial for understanding its participation in reactions like the Wolff rearrangement, where the conformation of the starting material can dictate the reaction mechanism and stereochemical outcome. wikipedia.org

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations provide detailed information about the electronic structure and stability of this compound. Methods like DFT are used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and charge distributions. nih.govphyschemres.org

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. For adamantane derivatives, the electronic properties can be tuned by substituents. nih.gov NBO analysis can provide insights into charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net

The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the nitrogen atoms of the diazo group, highlighting these as sites for interaction with electrophiles or metal catalysts.

Studies of Intermolecular Interactions (Hirshfeld Surfaces, NBO, QTAIM)

The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of this compound. Hirshfeld surface analysis, Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful computational tools for this purpose. researchgate.netmdpi.comrsc.org

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Adamantane Derivatives

Compound/Interaction TypeH···HO···H/H···ON···H/H···NC···H/H···CF···H/H···FC···C
1-[2-(adamantan-1-yl)-2-oxoethyl]pyridin-4-iminium bromide iucr.org49.6%12.0%5.8%9.0%-3.2%
2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide mdpi.com60.1%10.9%7.9%4.1%--
2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide mdpi.com64.9%9.4%5.3%3.6%--
1-(adamantane-1-carbonyl)-3-(p-tolyl)thiourea rsc.org51.9%8.8%-11.2%-5.1%

Natural Bond Orbital (NBO) Analysis provides a detailed picture of the bonding and electronic interactions within a molecule. physchemres.orgresearchgate.net It can quantify the stabilization energy associated with donor-acceptor interactions, such as hyperconjugation. In the context of intermolecular interactions, NBO analysis can reveal the nature and strength of hydrogen bonds and other non-covalent interactions. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. rsc.orgresearchgate.net At a bond critical point (BCP) between two interacting atoms, the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) provide information about the nature of the interaction. mdpi.com For hydrogen bonds and other closed-shell interactions, ρ(r) is typically small, and ∇²ρ(r) is positive. The strength of these interactions can be estimated from the topological parameters.

Table 2: QTAIM Topological Parameters for Intermolecular Interactions in a Related Adamantane Derivative (Data for 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide) mdpi.com

InteractionBond Path (Å)ρ(r) (a.u.)∇²ρ(r) (a.u.)
N-H···O2.1120.0210.078
C-H···S2.8710.0090.035
C-H···O2.5120.0120.043

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry is indispensable for elucidating the detailed mechanisms of chemical reactions. For this compound, this includes reactions such as the Arndt-Eistert synthesis and the Wolff rearrangement. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

The Arndt-Eistert synthesis is a method for homologating carboxylic acids, which involves the formation of an α-diazoketone intermediate followed by a Wolff rearrangement. organic-chemistry.orgnrochemistry.comslideshare.net Computational studies can model each step of this process, from the initial acylation of diazomethane (B1218177) to the final nucleophilic attack on the ketene.

The Wolff rearrangement itself is a key reaction of α-diazoketones. wikipedia.orgorganic-chemistry.orgjk-sci.com Computational studies have been crucial in debating whether the mechanism is concerted or stepwise, involving a carbene intermediate. wikipedia.orgorganic-chemistry.org The nature of the substituents and the reaction conditions (thermal, photochemical, or metal-catalyzed) can influence the operative pathway. organic-chemistry.orgjk-sci.com For this compound, the bulky adamantyl group likely plays a significant role in the energetics of the transition states and intermediates.

Furthermore, computational studies can elucidate the mechanisms of metal-catalyzed reactions, such as the rhodium-catalyzed C-H insertion of diazo compounds. snnu.edu.cnorganic-chemistry.org DFT calculations can model the formation of the metal-carbene intermediate, the C-H activation step, and the final bond formation, providing insights into the regio- and stereoselectivity of the reaction. nih.govsnnu.edu.cn For instance, DFT studies have revealed a stepwise mechanism with an SE2 C-C bond formation in some dirhodium-catalyzed C-H insertion reactions. escholarship.org

Development of Novel Catalytic Systems

The reactivity of this compound is intrinsically linked to its decomposition into a highly reactive carbene intermediate, a process most effectively controlled through transition-metal catalysis. Future research is heavily focused on the design and implementation of novel catalytic systems to enhance selectivity and expand the scope of its reactions.

Dirhodium(II) complexes are paramount in this field, with ongoing efforts to develop catalysts featuring chiral ligands that can induce high levels of enantioselectivity in C–H insertion and cyclopropanation reactions. nih.govacs.org The development of new chiral dirhodium catalysts is expected to provide superior control over site selectivity and stereoselectivity. nih.gov For instance, catalysts like Rh₂(S-TPPTTL)₄ have shown remarkable selectivity in C-H functionalization reactions with diaryldiazoketones, suggesting a promising avenue for adamantyl systems. nih.govacs.org

Beyond rhodium, other transition metals are gaining traction. Silver-based catalysts, often paired with chiral ligands like SPINOL or BOX derivatives, have been effective in promoting asymmetric cycloaddition reactions. acs.org Iron and cobalt-porphyrin complexes are also emerging as robust catalysts for carbene transfer reactions, including cyclopropanations and insertions into various X-H bonds (where X can be C, N, O, or S). mdpi.com The steric bulk of ligands on these porphyrin macrocycles can be tuned to accommodate the adamantyl group, potentially leading to highly effective and robust catalytic systems. mdpi.com Future work will likely explore a wider range of metalloporphyrins and other earth-abundant metal catalysts to develop more sustainable and cost-effective synthetic methods.

Exploration of New Reactivity Modes

While the generation of carbenes for insertion and cyclopropanation reactions is the primary reactivity mode of this compound, researchers are actively exploring new transformations. researchgate.net The focus is on harnessing the unique steric and electronic influence of the adamantyl group to drive novel chemical processes.

One promising area is the expansion of cycloaddition reactions beyond simple cyclopropanation. Diazo compounds can act as 1,3-dipoles, participating in [3+2] cycloaddition reactions to form five-membered heterocyclic rings, which are valuable scaffolds in medicinal chemistry. thieme-connect.comresearchgate.net The development of catalytic systems that can control the regioselectivity and enantioselectivity of these cycloadditions with this compound is a key research objective. thieme-connect.com

Furthermore, the generation of diazomethyl radicals from diazo compounds through processes like hydrogen atom transfer (HAT) or photoredox catalysis opens up new avenues for reactivity. researchgate.netrecercat.cat These radical intermediates can engage in reactions distinct from their carbene counterparts, such as radical additions to alkenes. researchgate.net Investigating the generation and subsequent reactions of the 1-adamantyl diazomethyl radical could lead to new methods for C-C bond formation. Additionally, exploring the potential for this compound to participate in ylide formation and subsequent rearrangements, or to act as a nucleophile in certain contexts, represents a frontier in its reactivity profile. mdpi.com

Advanced Computational Modeling for Predictive Synthesis

The complexity of reactions involving this compound necessitates a deep mechanistic understanding to achieve high levels of control and selectivity. Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for predictive synthesis.

Computational studies are being employed to elucidate the structures of transient metal-carbene intermediates and to model the transition states of key reaction steps, such as C-H insertion or cyclopropanation. nih.gov These models can help rationalize the observed regio- and stereoselectivity and explain the influence of both the catalyst and the adamantyl substrate. nih.govescholarship.org For example, calculations can determine how the orientation of the aryl and keto groups in a rhodium carbene intermediate predetermines the face of the carbene that will be attacked by a substrate. nih.gov

Looking forward, the integration of machine learning algorithms with computational chemistry could accelerate the discovery of optimal catalysts and reaction conditions. By training models on existing experimental and computational data, it may become possible to predict the outcomes of reactions with new catalysts or substrates, thereby minimizing empirical screening and expediting the development of new synthetic methods for adamantyl-containing compounds.

Integration with Flow Chemistry and Automation for Scalable Synthesis

Diazo compounds, including this compound, are high-energy molecules that can be hazardous to handle in large quantities in traditional batch processes. ucd.iecore.ac.uk Flow chemistry offers a transformative solution to this challenge by enabling the in-situ generation and immediate consumption of these reactive intermediates in a controlled and safe manner. ucd.iempg.deresearchgate.net

Continuous flow reactors, characterized by their high surface-area-to-volume ratio, provide excellent control over reaction parameters such as temperature, pressure, and residence time. mpg.deresearchgate.net This precise control minimizes the risk of runaway reactions and can lead to improved yields and purities. ucd.ie The application of flow chemistry is particularly well-suited for the synthesis of diazo compounds and their subsequent use in transformations like C-H functionalization or cross-coupling reactions. researchgate.netd-nb.info

The future in this area lies in the development of fully automated flow platforms. mpg.devapourtec.com These systems can integrate synthesis, in-line analysis (e.g., spectroscopy), and even purification, allowing for high-throughput reaction optimization and library synthesis. ucd.ieresearchgate.net Such automated platforms will be crucial for the scalable and safe production of complex molecules derived from this compound for applications in materials science and pharmaceuticals.

Design of New Adamantyl-Derived Diazo Compounds with Tuned Reactivity

The adamantane scaffold itself offers a platform for modification to fine-tune the reactivity of the attached diazomethyl ketone group. By introducing substituents onto the adamantane cage, it is possible to alter the steric and electronic properties of the resulting diazo compound, thereby influencing its stability and reactivity.

For instance, introducing electron-withdrawing or electron-donating groups at various positions on the adamantane framework could modulate the electrophilicity or nucleophilicity of the carbene intermediate generated upon nitrogen loss. A derivative such as 3-chloro-1-adamantyl diazomethyl ketone introduces additional reactivity and functionality. ontosight.ai This "tuning" could enhance selectivity in certain reactions or even enable entirely new transformations. Research into the synthesis of a library of adamantyl-derived diazo compounds with diverse substitution patterns is a logical next step. mdpi.comdntb.gov.ua

This approach extends to creating derivatives with altered steric profiles. Modifying the adamantane cage or replacing it with other bulky, rigid structures could provide new tools for asymmetric catalysis and for probing the steric limits of chemical reactions. The systematic design and synthesis of these novel diazo compounds, coupled with detailed studies of their reactivity, will undoubtedly expand the synthetic chemist's toolkit. mdpi.comresearchgate.net

Conclusion

Precursor Synthesis and Transformations

The journey to this compound begins with the readily available adamantane-1-carboxylic acid. This precursor undergoes a series of transformations to yield a reactive species suitable for the introduction of the diazomethyl group.

Derivatization of Adamantane-1-carboxylic Acid

Adamantane-1-carboxylic acid serves as the foundational starting material. vulcanchem.com It can be synthesized through various methods, including the carboxylation of adamantane (B196018) using formic acid and sulfuric acid. orgsyn.org This adamantane derivative provides the essential tricyclic cage structure that is characteristic of the final product. Further derivatization is necessary to activate the carboxyl group for subsequent reactions.

Preparation of Adamantane-1-carbonyl Chloride

A crucial step in the synthesis is the conversion of adamantane-1-carboxylic acid into the more reactive adamantane-1-carbonyl chloride. dakenchem.com This transformation is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). dakenchem.comcas.czacs.org The reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom, creating a highly reactive acyl chloride. dakenchem.com This intermediate is a white crystalline solid and is a key building block for introducing the adamantyl moiety into various molecules. dakenchem.com

Table 1: Synthesis of Adamantane-1-carbonyl Chloride

Starting Material Reagent Product Key Transformation

Generation of Diazomethane (B1218177) Reagents

Diazomethane (CH₂N₂) is a key reagent for the formation of the diazomethyl ketone. masterorganicchemistry.com However, due to its toxic and explosive nature, it is often generated in situ or as an ethereal solution for immediate use. masterorganicchemistry.com The classical method for generating diazomethane involves the base-catalyzed decomposition of N-nitroso compounds, with N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) being a common precursor. scielo.br Safer alternatives, such as the use of trimethylsilyldiazomethane, have also been developed. scielo.br Flow reactors can be employed for the safe and continuous generation of diazomethane solutions, enhancing the safety and scalability of the process. acs.orgresearchgate.net

Direct Synthesis Routes to this compound

With the precursors in hand, the direct synthesis of this compound can proceed. The primary method involves the reaction of the activated adamantane derivative with a diazomethane reagent.

Acylation Reactions with Diazomethane

The Arndt-Eistert reaction is the classic method for synthesizing α-diazoketones. scielo.brlibretexts.org This reaction involves the acylation of diazomethane with an acyl chloride. scielo.br In this specific synthesis, adamantane-1-carbonyl chloride is added to a solution of diazomethane, typically at a low temperature (0 °C or below). scielo.brlibretexts.org An excess of diazomethane is often used to react with the hydrogen chloride byproduct, preventing the formation of chloromethyl ketone side products. scielo.brlibretexts.org The nucleophilic carbon of diazomethane attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the diazomethyl ketone. masterorganicchemistry.comlibretexts.org

Table 2: Arndt-Eistert Synthesis of this compound

Reactant 1 Reactant 2 Product Reaction Type

Optimized Conditions for Diazo Ketone Formation

To improve the yield and safety of the reaction, various optimized conditions have been explored. The use of a non-nucleophilic base, such as triethylamine, can neutralize the HCl byproduct, allowing for the use of a stoichiometric amount of diazomethane, which is particularly beneficial when using non-enolizable acyl chlorides like adamantane-1-carbonyl chloride. scielo.br The reaction temperature is a critical parameter and is generally kept low to control the reactivity of diazomethane. libretexts.org The order of addition of the reagents is also important; adding the acyl chloride solution to an excess of cold diazomethane solution favors the formation of the desired diazo ketone. libretexts.org Alternative methods for diazomethane generation, such as "click and release" reactions, offer a base-free, low-temperature in situ synthesis, which has been successfully applied to the synthesis of diazoketones from acid chlorides. diva-portal.org

Synthesis of Related Adamantyl Diazocarbonyl Compounds

The synthesis of diazocarbonyl compounds, particularly those incorporating the bulky adamantyl group, can be achieved through various established and modern chemical techniques. These methods allow for the creation of both chiral and achiral structures that serve as valuable intermediates in organic synthesis.

The synthesis of chiral α-amino acids derived diazoketones (AADDKs) provides a reliable pathway to enantiomerically pure building blocks. chemrxiv.org Natural proteinogenic α-amino acids serve as readily available starting materials from the chiral pool. chemrxiv.orgdigitellinc.com A general and practical method involves a two-step process. First, the N-protected α-amino acid (commonly Boc- or Cbz-protected) is activated. chemrxiv.orgnih.gov This is typically achieved by treating the protected amino acid with an activating agent like ethyl chloroformate or isobutyl chloroformate to generate a mixed anhydride (B1165640) in situ. chemrxiv.orgnih.govchemrxiv.org

In the second step, this highly reactive intermediate is treated with diazomethane. chemrxiv.orgnih.gov The diazomethane reacts with the mixed anhydride to furnish the desired chiral α-diazoketone. chemrxiv.orgmasterorganicchemistry.com This method has been successfully applied to prepare various AADDKs, which are often stable, crystalline substances that can be purified via silica (B1680970) gel chromatography and stored for extended periods. chemrxiv.orgchemrxiv.org The stability of these diazoketones is attributed in part to the conjugation between the carbonyl and diazo moieties. chemrxiv.org

Diazomethyl ketones are versatile precursors for the synthesis of α-halomethyl ketones, including bromomethyl ketone analogs. The conversion of an α-diazoketone to an α-bromoketone is a straightforward and efficient process. chemrxiv.orgmdpi.com This transformation is typically accomplished by reacting the diazoketone with concentrated hydrobromic acid (HBr). chemrxiv.orgmdpi.com

This reaction has been demonstrated as a practical method for producing pure chiral α-bromoketones, often without the need for additional purification steps. digitellinc.comchemrxiv.org For instance, N-protected amino acid-derived diazoketones can be converted to their corresponding bromomethyl ketones in near-quantitative yields. mdpi.com The resulting 1-adamantyl bromomethyl ketone is a useful synthetic intermediate for further chemical transformations. beilstein-journals.orgprepchem.comsigmaaldrich.com

Chiral α-Diazoketone Synthesis from Amino Acid Precursors

Flow Chemistry Approaches in Diazomethane Generation

Diazomethane is a highly reactive and potentially explosive reagent, which makes its handling in traditional batch processes hazardous. rsc.orge3s-conferences.org Flow chemistry offers a significantly safer and more scalable alternative for the generation and in-situ consumption of diazomethane. rsc.orge3s-conferences.orgcardiff.ac.uk

Continuous flow processes allow for the on-demand generation of diazomethane, minimizing the accumulation of this hazardous substance and ensuring the reaction is conducted under safe and controlled conditions. rsc.orgdurham.ac.uk One robust method involves a two-step continuous flow process that starts from the non-hazardous precursor N-methylurea. rsc.org In other systems, precursors like N-methyl-N-nitrosourea (MNU) or Diazald® are used. rsc.orge3s-conferences.orgdurham.ac.uk

Several flow reactor setups have been developed, including tube-in-flask and continuous stirred-tank reactors (CSTRs), to generate diazomethane solutions. e3s-conferences.org For example, a serial flow reactor has been used to generate a diazomethane-ether solution with a productivity of up to 0.45 mol/h. chemrxiv.orgchemrxiv.org The generated diazomethane is then directly channeled into a subsequent reactor to react with an activated substrate, such as an N-protected amino acid mixed anhydride, to produce the corresponding α-diazoketone. e3s-conferences.org This integrated approach of generation and immediate consumption enhances safety and efficiency, making it suitable for large-scale synthesis. digitellinc.com

Catalytic Systems in Adamantyl Ketone Synthesis

The synthesis of 1-adamantyl ketones often relies on catalytic systems to promote the reaction between an adamantane-based acyl chloride and an organometallic reagent. The choice and composition of the catalyst are crucial for maximizing product yield and minimizing side reactions.

The preparation of non-symmetrical ketones, such as 1-adamantyl ketones, can be efficiently achieved through the reaction of adamantane-1-carbonyl chloride with Grignard reagents in the presence of catalytic amounts of metal halides. researchgate.net Research has identified several metal halides as active catalytic components, including zinc chloride (ZnCl₂), manganese chloride (MnCl₂), aluminum chloride (AlCl₃), and copper(I) chloride (CuCl). researchgate.net These Lewis acidic metal halides facilitate the desired ketone formation. researchgate.netcas.cz Lanthanide triflates, such as ytterbium triflate (Yb(OTf)₃), have also been employed as effective Lewis acid catalysts in reactions involving carbonyl compounds due to their high oxophilicity. sorbonne-universite.frnih.govscribd.com

CatalystReactantsProduct TypeReference
ZnCl₂, MnCl₂, AlCl₃, CuClAdamantane-1-carbonyl chloride + Grignard reagentsAlkyl adamantyl ketones researchgate.net
AlCl₃/CuClAdamantane-1-carbonyl chloride + Grignard reagents1-Adamantyl alkyl/aryl ketones cas.cz
Ytterbium Triflate (Yb(OTf)₃)Various carbonyl compoundsHeterocycles, Tetrahydrofurans sorbonne-universite.frscribd.com
Calcium Oxide (CaO)1-Adamantane carboxylic acid + Acetic acid1-Adamantyl methyl ketone google.com

The composition of the catalytic system significantly influences the yield of the desired adamantyl ketone and the formation of side products. researchgate.net For any given catalytic system, both the ketone yield and the profile of side products can change depending on factors like the rate of Grignard reagent addition. researchgate.net

A primary challenge in these syntheses is the formation of undesirable side products. For example, using an AlCl₃/CuCl catalytic system can lead to the formation of 1,3-diones, which are difficult to separate from the target ketone due to similar physicochemical properties. cas.cz The formation of these diones can be suppressed by adjusting the solvent system; for instance, replacing a portion of the tetrahydrofuran (B95107) (THF) solvent with toluene (B28343) can decrease the amount of dione (B5365651) byproduct. cas.cz Other side reactions include the formation of esters from the reaction of the acyl chloride with ether solvents, and the generation of secondary alcohols from the 1,2-addition of the Grignard reagent to the ketone product. cas.cz Careful control over the catalyst, solvent, and reaction conditions is therefore essential to optimize the synthesis of 1-adamantyl ketones. researchgate.netcas.cz

Wolff Rearrangement Studies

The Wolff rearrangement is a reaction that converts an α-diazocarbonyl compound into a ketene (B1206846) through the expulsion of dinitrogen, followed by a 1,2-rearrangement. wikipedia.org This ketene intermediate is highly versatile and can be trapped by various nucleophiles to yield carboxylic acid derivatives or participate in cycloaddition reactions. wikipedia.orgorganic-chemistry.org The rearrangement can be initiated through thermal, photochemical, or metal-catalyzed methods, with the specific conditions often influencing the operative reaction mechanism. wikipedia.orgjk-sci.com The mechanism itself has been a subject of extensive investigation, with evidence pointing toward competing concerted and stepwise pathways. wikipedia.org

Thermal Decomposition Pathways

The thermal Wolff rearrangement of α-diazoketones can occur over a broad temperature range, but elevated temperatures may lead to competing side reactions. organic-chemistry.org For acyclic α-diazoketones such as this compound, the thermal decomposition predominantly proceeds through a stepwise pathway. caltech.edu This process involves the initial loss of nitrogen gas (N₂) to form a carbene intermediate, which then undergoes the 1,2-rearrangement of the adamantyl group to form the corresponding ketene.

The preference for a stepwise mechanism in acyclic systems under thermal conditions is often attributed to the conformational freedom of the molecule. caltech.edu While a concerted reaction is favored by an s-Z conformation where the departing N₂ group and the migrating adamantyl group are anti-periplanar, this conformation can be sterically disfavored. wikipedia.orgcaltech.edu The s-E conformer is often more stable for sterically demanding substrates, and from this conformation, a stepwise mechanism involving a carbene intermediate becomes the more accessible pathway. caltech.edu

Table 1: General Mechanistic Trends in Wolff Rearrangements

Reaction ConditionSubstrate TypePredominant MechanismReference
ThermalAcyclic DiazoketoneStepwise caltech.edu
ThermalCyclic DiazoketoneConcerted caltech.edu
PhotochemicalAcyclic DiazoketoneCompeting Stepwise & Concerted caltech.edu
PhotochemicalCyclic DiazoketoneConcerted caltech.edu

Photochemical Rearrangement Mechanisms

Photolysis provides an alternative method for initiating the Wolff rearrangement, often at lower temperatures than thermal methods, which can minimize side reactions. jk-sci.com The absorption of light by the α-diazoketone leads to an excited state that expels nitrogen to generate a highly reactive α-ketocarbene. researchgate.netnumberanalytics.com The subsequent reactions of this carbene dictate the final product distribution.

Upon photochemical nitrogen extrusion from this compound, the resulting α-ketocarbene can exist in two distinct electronic spin states: singlet and triplet. libretexts.orgresearchgate.net A singlet carbene has a pair of non-bonding electrons in a single orbital, while a triplet carbene has two unpaired electrons in different orbitals. libretexts.orglibretexts.org These two states exhibit different geometries and reactivities. libretexts.org

Singlet carbenes are believed to undergo the Wolff rearrangement in a single, concerted step where the migration of the adamantyl group occurs simultaneously with the formation of the ketene. libretexts.org In contrast, triplet carbenes behave as diradicals. libretexts.org Their rearrangement is a stepwise process and they are more likely to participate in intermolecular reactions, such as insertion into C-H bonds, if a suitable reaction partner is available. libretexts.orgirb.hr The isolation of certain ketone byproducts in related systems has been considered indicative of a triplet carbene intermediate. irb.hr The ground state of most carbenes is a non-linear triplet state. libretexts.org

Table 2: Comparison of Singlet and Triplet Carbenes

PropertySinglet CarbeneTriplet CarbeneReference
Electron Spins Paired (total spin = 0)Unpaired (total spin = 1) libretexts.orgresearchgate.net
Structure Bent (sp² hybridized)Bent or Linear (sp² or sp) libretexts.orgresearchgate.net
Reactivity Concerted reactions, stereospecificStepwise radical additions, stereoselective libretexts.org
Typical Media Aqueous mediaGaseous state libretexts.org

The central debate in the mechanism of the Wolff rearrangement is whether the loss of nitrogen and the 1,2-migration of the substituent are concerted or occur in a stepwise fashion. wikipedia.org In the photochemical rearrangement of acyclic diazoketones like the 1-adamantyl derivative, both mechanisms can be competitive. caltech.edu

Concerted Pathway: This mechanism is favored from the s-Z conformation of the diazoketone, where the migrating group is positioned anti-periplanar to the C-N₂ bond, allowing for seamless orbital overlap as the nitrogen departs. wikipedia.orgcaltech.edu

Stepwise Pathway: This mechanism becomes dominant when the diazoketone adopts an s-E conformation. Due to the significant steric bulk of the 1-adamantyl group, it is highly likely that this compound preferentially exists in the s-E conformation to minimize steric repulsion. Upon photolysis, this conformer loses N₂ to form a distinct carbene intermediate, which then rearranges to the ketene. wikipedia.orgresearchgate.net

Therefore, for this compound, a stepwise process involving a carbene intermediate is the more probable photochemical pathway.

In the context of a stepwise mechanism, it has been proposed that the intermediate α-ketocarbene could potentially cyclize to form a transient, anti-aromatic oxirene (B85696). researchgate.net The formation of an oxirene provides a pathway for the interconversion of isomeric α-ketocarbenes, which can be detected through isotopic labeling studies. researchgate.net However, investigations into the Wolff rearrangement of α-diazohomoadamantanone, a closely related polycyclic system, have provided strong evidence against this pathway. rsc.org Using ¹⁴C-labeling, researchers demonstrated that the label did not scramble as would be expected if an oxirene intermediate were formed. rsc.org This result indicates that oxirene participation is insignificant in the rearrangement of adamantyl-type systems, and the initially formed carbene proceeds directly to the rearranged ketene without undergoing interconversion via an oxirene. rsc.org

Concerted vs. Stepwise Processes

Metal-Catalyzed Wolff Rearrangements

The Wolff rearrangement can also be effectively promoted by transition metal catalysts, most commonly silver(I) salts such as silver(I) oxide (Ag₂O) or silver benzoate. wikipedia.orgjk-sci.comthieme-connect.de These catalysts significantly lower the decomposition temperature of the α-diazoketone compared to the purely thermal reaction, often allowing the rearrangement to proceed smoothly at or below room temperature. organic-chemistry.orgjk-sci.com

The reaction is believed to proceed through the formation of a metal-carbene intermediate. organic-chemistry.org The catalyst coordinates to the diazo compound, facilitating the loss of nitrogen and stabilizing the resulting carbene species. This complex then undergoes the 1,2-rearrangement. An important characteristic of the metal-catalyzed Wolff rearrangement is that it generally proceeds with retention of configuration at the migrating center. jk-sci.comthieme-connect.de However, it has been noted that silver ion catalysis can sometimes fail with substrates that are exceptionally sterically hindered, which could be a consideration for the bulky 1-adamantyl system. organic-chemistry.org

Silver Catalyst-Mediated Transformations

Migratory Aptitude and Stereochemical Fidelity in Rearrangements

The Wolff rearrangement is characterized by a nih.govcaltech.edu-migration of a substituent. caltech.edu The migratory aptitude—the relative rate at which a group migrates—is influenced by several factors, including the nature of the migrating group, the substrate's conformation, and the reaction mechanism (thermal, photochemical, or metal-catalyzed). organic-chemistry.orgcaltech.edu For thermal rearrangements, the general trend in migratory aptitude is H > aryl ≥ alkyl. caltech.edu In photochemical rearrangements, the trend is H > alkyl ≥ aryl. caltech.edu

A key feature of the Wolff rearrangement is the retention of stereochemistry in the migrating group. wikipedia.orgjk-sci.com This stereochemical fidelity has been cited as evidence for a concerted mechanism, where the loss of nitrogen and the 1,2-shift occur simultaneously. caltech.edu However, retention of configuration can also be consistent with a rapid stepwise process. caltech.edu Therefore, the retention of stereochemistry is more accurately considered evidence of an intramolecular rearrangement. caltech.edu

For acyclic diazocarbonyl compounds, computational studies suggest that thermal Wolff rearrangements proceed through a stepwise mechanism involving a singlet carbene intermediate. caltech.edu In contrast, cyclic diazoketones, due to conformational constraints, tend to undergo a more concerted thermal rearrangement. caltech.edu Photochemical Wolff rearrangements of acyclic diazoketones are believed to involve competition between both concerted and stepwise pathways. caltech.edu The bulky adamantyl group in this compound likely influences the conformational preferences and thus the mechanistic pathway of the rearrangement.

Table 3: Factors Influencing Migratory Aptitude and Stereochemistry
FactorInfluence on Wolff RearrangementReference
Migrating GroupOrder of migration tendency varies with conditions (e.g., thermal vs. photochemical). caltech.edu
StereochemistryGenerally proceeds with retention of configuration at the migrating center. wikipedia.orgjk-sci.comthieme-connect.de
Reaction MechanismCan be concerted or stepwise, influenced by substrate structure (cyclic vs. acyclic) and conditions. wikipedia.orgcaltech.edu

Carbene Generation and Reactivity

Formation of Acyl Carbenes from Diazoketones

The decomposition of α-diazoketones, such as this compound, is a primary method for generating acyl carbenes. libretexts.orgmsu.edu This decomposition can be initiated thermally, photochemically, or, most commonly, through catalysis by transition metals like silver, copper, or rhodium. wikipedia.orgwikipedia.org The loss of a stable dinitrogen molecule from the diazoketone results in the formation of a highly reactive, electron-deficient acyl carbene intermediate. libretexts.org

This acyl carbene is central to the subsequent reactivity. libretexts.org Its primary reaction pathway is often the Wolff rearrangement to form a ketene. libretexts.orgmsu.edu However, the carbene can also undergo a variety of other reactions, including insertion into sigma bonds (C-H or O-H bonds) and addition to double bonds (cyclopropanation). organic-chemistry.orglibretexts.org The specific outcome is highly dependent on the reaction conditions, the catalyst used, and the structure of the substrate. organic-chemistry.org

Carbene Insertion Reactions

Acyl carbenes generated from diazoketones can undergo intermolecular insertion into carbon-hydrogen (C-H) bonds, a powerful transformation for C-C bond formation. wikipedia.org This reaction functionalizes otherwise unactivated C-H bonds. snnu.edu.cn Transition metal catalysts, especially dirhodium(II) complexes, are particularly effective in mediating these reactions. wikipedia.orgacs.org

The reaction of a metal-stabilized carbene with an alkane proceeds via a transient intermediate where the metal catalyst dissociates as the new C-C bond forms and the hydrogen atom migrates. wikipedia.org The selectivity of the insertion can be influenced by electronic and steric factors. For instance, rhodium-catalyzed C-H insertion reactions often show a preference for tertiary C-H bonds. acs.orgnih.gov In a reaction involving adamantane, which has both secondary and tertiary C-H bonds, insertion preferentially occurs at the more reactive tertiary position. acs.orgnih.gov

The development of chiral catalysts has enabled enantioselective C-H insertion reactions, providing a valuable tool for asymmetric synthesis. wikipedia.orgacs.org The bulky 1-adamantyl group of the carbene precursor would be expected to exert significant steric influence on the transition state of the insertion reaction, potentially affecting both the regioselectivity and stereoselectivity of the process. While simple carbenes are often unselective, metal-stabilized carbenes offer greater control over the reaction outcome. wikipedia.org

Table 4: Intermolecular C-H Insertion with Adamantane
Carbene SourceSubstrateCatalyst SystemSelectivityReference
DiaryldiazoketoneAdamantaneRh₂(S-TPPTTL)₄Preferential insertion at the tertiary C-H site. acs.orgnih.gov
Intramolecular C-H Insertion

The adamantane framework, a rigid and sterically demanding cage-like hydrocarbon, provides a unique scaffold to study the intramolecular reactivity of the carbene derived from this compound. Upon decomposition, typically promoted by transition metal catalysts, this compound generates a highly reactive carbene intermediate. This carbene can undergo insertion into the C-H bonds of the adamantyl cage itself.

The regioselectivity of this intramolecular C-H insertion is a key area of investigation. The adamantane structure contains both tertiary (methine) and secondary (methylene) C-H bonds. Insertion into the tertiary C-H bonds at the bridgehead positions is often favored due to the electronic stabilization of the transition state. However, the steric bulk of the adamantyl group can influence the accessibility of these bonds to the reactive carbene center, potentially leading to competitive insertion into the more accessible secondary C-H bonds.

Studies on related systems, such as the Rh(II)-catalyzed C-H functionalization of adamantane with diaryldiazoketones, have shown a preference for reaction at the tertiary site. acs.org For instance, the reaction of adamantane with a diaryldiazoketone in the presence of Rh₂(S-TPPTTL)₄ yielded the tertiary C-H insertion product with high enantioselectivity. acs.org While this is an intermolecular example, it highlights the inherent reactivity of the adamantyl tertiary C-H bond towards carbenes.

In the specific case of the carbene from this compound, the proximity of the carbene to the adamantyl cage dictates that the reaction will be intramolecular. The competition between insertion into the different C-H bonds of the adamantyl structure is a subject of mechanistic studies, with the product distribution providing insight into the geometric and electronic factors controlling the reaction. The rigid nature of the adamantane skeleton limits conformational flexibility, making it an excellent model for studying the stereoelectronic requirements of C-H insertion reactions. escholarship.org

Insertion into Heteroatom-Hydrogen Bonds (N-H, O-H, S-H, Si-H)

The carbene generated from this compound readily participates in insertion reactions with a variety of heteroatom-hydrogen bonds. These reactions are typically highly efficient and proceed under mild conditions, often catalyzed by transition metals like rhodium or copper. researchgate.netnih.gov The general mechanism involves the formation of a metal-carbene intermediate which is then attacked by the nucleophilic heteroatom, followed by proton transfer to yield the insertion product.

N-H Insertion: The insertion of the 1-adamantylketocarbene into the N-H bond of amines and related nitrogen compounds provides a direct route to α-amino ketones. This transformation is of significant interest in medicinal chemistry due to the prevalence of the adamantyl moiety in pharmacologically active compounds. nih.gov The reaction is generally chemoselective for the N-H bond, even in the presence of other potentially reactive functional groups. nih.govmdpi.com For example, highly enantioselective carbene insertions into the N-H bonds of aliphatic amines have been achieved using dual catalytic systems. nih.gov

O-H Insertion: The insertion into the O-H bond of alcohols and carboxylic acids is a facile process, leading to the formation of α-alkoxy and α-acyloxy ketones, respectively. The reaction with water leads to the corresponding α-hydroxy ketone. These reactions are often high-yielding and can be catalyzed by various transition metal complexes. researchgate.netmdpi.com

S-H Insertion: Thiols are excellent substrates for carbene insertion reactions. The insertion of the 1-adamantylketocarbene into the S-H bond of thiols proceeds efficiently to give α-thio ketones. mdpi.com

Si-H Insertion: The insertion into the Si-H bond of silanes is also a well-established reaction. This provides a method for the formation of carbon-silicon bonds, yielding α-silyl ketones. Enantioselective versions of this reaction have been developed for other diarylcarbenes, suggesting the potential for stereocontrol in the case of the 1-adamantylketocarbene as well. researchgate.net

The table below summarizes the general products of these insertion reactions.

Reactant Heteroatom-Hydrogen Bond Product
Amine (R₂NH)N-Hα-Amino ketone
Alcohol (ROH)O-Hα-Alkoxy ketone
Carboxylic Acid (RCOOH)O-Hα-Acyloxy ketone
Thiol (RSH)S-Hα-Thio ketone
Silane (R₃SiH)Si-Hα-Silyl ketone

Carbene Addition Reactions

The carbene derived from this compound can undergo addition reactions with unsaturated systems, most notably in [3+2] cycloadditions. acs.org Diazo compounds are known to act as 1,3-dipoles in such reactions. nih.gov These reactions are valuable for the construction of five-membered heterocyclic rings.

For instance, in the presence of a suitable catalyst, this compound can react with alkenes and alkynes. The reaction with alkenes can lead to the formation of pyrazoline derivatives, while reaction with nitriles can yield triazoles. nih.govresearchgate.net The regioselectivity of these cycloadditions is influenced by the electronic nature of both the diazo compound and the dipolarophile.

The adamantyl group can sterically influence the approach of the reaction partners, potentially affecting the stereochemical outcome of the cycloaddition. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity pattern of diazo compounds in cycloadditions is well-established. researchgate.netchadsprep.com

Generation and Reactivity of Diazomethyl Radicals

Beyond the generation of carbenes, this compound can also be a source of diazomethyl radicals. researchgate.net This can be achieved through processes like hydrogen atom transfer (HAT) or via photoredox catalysis. nih.govresearchgate.net The formation of a diazomethyl radical represents an umpolung of the typical reactivity of the diazo compound, transforming the typically nucleophilic diazo carbon into an electrophilic radical. nih.gov

The generated 1-adamantylketodiazomethyl radical exhibits distinct reactivity compared to its carbene counterpart. For example, these radicals can add to carbon-carbon double bonds in a regiocontrolled manner. nih.gov This radical addition is often followed by an intramolecular cyclization onto the terminal nitrogen of the diazo group, leading to the formation of heterocyclic structures like pyrazolines. nih.gov This radical pathway provides an alternative to the traditional [3+2] dipolar cycloaddition for the synthesis of such heterocycles and can overcome limitations associated with electron-deficient alkenes. nih.gov

The stability of the 1-adamantyl radical is a known factor that can influence the reactivity of adamantane-containing radical species. rsc.org This enhanced stability may play a role in the reaction pathways available to the 1-adamantylketodiazomethyl radical.

Reaction Pathway Analysis

Competition between Reaction Pathways

The reactivity of this compound is characterized by a competition between several possible reaction pathways, primarily dictated by the reaction conditions and the nature of the substrates present. The key reactive intermediates derived from the diazo ketone are a metal-carbene, a free carbene, or a diazomethyl radical.

Carbene vs. Radical Pathways: The choice between a carbene-mediated and a radical-mediated pathway is often controlled by the method of decomposition of the diazo compound. Transition metal catalysis, particularly with rhodium and copper complexes, typically favors the formation of a metal-carbene intermediate. nih.govsnnu.edu.cn This intermediate then proceeds through insertion or cycloaddition reactions. In contrast, the use of radical initiators or certain photoredox catalysts can promote the formation of a diazomethyl radical, leading to radical addition and cyclization reactions. nih.govresearchgate.net

Intramolecular vs. Intermolecular Reactions: In the absence of other reactive substrates, the carbene generated from this compound can undergo intramolecular C-H insertion into its own adamantyl framework. dcu.ie However, in the presence of a suitable intermolecular reaction partner (e.g., an alcohol, amine, or alkene), the intermolecular reaction often predominates, especially if it is kinetically more favorable. The concentration of the reaction partners can also influence this competition, with lower concentrations favoring intramolecular pathways.

Insertion vs. Cycloaddition: When both a heteroatom-hydrogen bond and an unsaturated system are present, a competition between insertion and cycloaddition can occur. The outcome is dependent on the relative nucleophilicity of the heteroatom and the reactivity of the unsaturated bond towards the carbene.

The following table outlines the competing pathways and the factors that influence them.

Competing Pathways Influencing Factors
Carbene vs. RadicalCatalyst (Transition Metal vs. Radical Initiator/Photoredox)
Intramolecular vs. IntermolecularPresence and concentration of external reactants
Insertion vs. CycloadditionRelative reactivity of available substrates

Solvent Effects on Reaction Course

The choice of solvent can have a significant impact on the course of reactions involving this compound, influencing both reaction rates and selectivity.

Polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states. In reactions that proceed through polar transition states, such as some cycloadditions, polar solvents may accelerate the reaction rate. pku.edu.cn Conversely, for reactions involving nonpolar intermediates, nonpolar solvents may be preferred.

Coordinating vs. Non-coordinating Solvents: Coordinating solvents can interact with the catalyst or reactive intermediates, thereby modifying their reactivity. For example, a coordinating solvent might occupy a coordination site on a metal catalyst, hindering the formation of the metal-carbene intermediate and slowing down the reaction. In some cases, the solvent itself can act as a reactant, for instance, if an alcohol is used as a solvent, O-H insertion into the solvent can become a major competing reaction.

Protic vs. Aprotic Solvents: Protic solvents, such as alcohols, can participate in proton transfer steps and may also react directly with the carbene intermediate through O-H insertion. sci-hub.se Aprotic solvents are generally used when such side reactions are to be avoided. The acidity of the solvent can also play a role, as demonstrated in aza-Michael reactions where the solvent acidity relative to the amine nucleophile is crucial. researchgate.net

The following table provides examples of how different solvents can influence reaction outcomes.

Solvent Type Potential Effects Example Context
Polar Aprotic (e.g., DMF, DMSO)Can stabilize polar intermediates; may accelerate polar reactions.Aza-diene IEDDA reactions. pku.edu.cn
Nonpolar (e.g., Toluene, Hexane)Favors nonpolar pathways; minimizes solvent-intermediate interactions.Rh(II)-catalyzed C-H functionalization. acs.org
Protic (e.g., Ethanol, Methanol)Can act as a proton source or nucleophile (O-H insertion).One-pot tandem reactions involving diazo compounds. sci-hub.se
Halogenated (e.g., CH₂Cl₂)Often used for their inertness and good solvating properties.Bi(OTf)₃-catalyzed reactions. thieme-connect.com

Influence of Steric Hindrance on Reactivity

The reactivity of carbonyl compounds is significantly influenced by steric hindrance, which refers to the spatial bulk of groups surrounding the reactive center. libretexts.orgnumberanalytics.com This effect can obstruct the approach of reactants, thereby slowing down or preventing reactions. numberanalytics.com In the context of this compound, the adamantyl group is a notably bulky and rigid three-dimensional cage-like structure that imposes considerable steric hindrance around the carbonyl and diazomethyl functionalities. mdpi.com

This steric congestion plays a crucial role in the compound's characteristic reactions, such as the Wolff rearrangement. The Wolff rearrangement converts an α-diazocarbonyl compound into a ketene through the loss of dinitrogen and a subsequent 1,2-rearrangement. wikipedia.orglibretexts.org For sterically hindered substrates like this compound, certain catalytic methods for inducing this rearrangement may be less effective. For instance, silver ion catalysis, which is commonly used, can fail with sterically hindered substrates because it requires the formation of a substrate-catalyst complex. organic-chemistry.org In such cases, photochemical excitation is often the preferred method to initiate the reaction. organic-chemistry.orgjk-sci.com

The table below illustrates how steric hindrance generally affects ketone reactivity, which is applicable to the behavior of this compound.

Ketone TypeGeneral StructureRelative ReactivityRationale
Less Hindered AldehydeR-CHOHighMinimal steric hindrance at the carbonyl carbon allows for easier nucleophilic attack. libretexts.org
Less Hindered KetoneR-CO-R' (R, R' = small alkyl)MediumMore hindered than aldehydes, but less so than ketones with bulky groups. libretexts.org
Sterically Hindered Ketone Ad-CO-CH=N₂ Low The bulky adamantyl (Ad) group physically obstructs the approach to the carbonyl carbon and adjacent reaction sites. numberanalytics.comacs.org

Adamantyl Group Rearrangements in Related Systems

The adamantane framework is known for its thermodynamic stability, and rearrangements leading to this structure are a common feature in the chemistry of related polycyclic hydrocarbons. researchgate.netscribd.com These rearrangements often occur under acidic conditions, proceeding through carbocationic intermediates. A classic example is the aluminum chloride-catalyzed transformation of endo-tetrahydrodicyclopentadiene (B1210996) into adamantane itself. researchgate.net

While the Wolff rearrangement of this compound primarily involves the migration of the adamantyl group to an adjacent carbon to form a ketene, other types of rearrangements involving the adamantyl skeleton are well-documented in different chemical contexts. wikipedia.orgacs.org These rearrangements typically involve Wagner-Meerwein shifts, where alkyl or hydride groups migrate to stabilize a carbocationic center. scribd.com

For instance, the adamantyl cation can undergo intermolecular hydride transfer or a slower rearrangement involving the reversible opening of the adamantane ring. rsc.org The adamantane skeleton can also be constructed through the rearrangement of bicyclic precursors. mdpi.com An example is the noradamantane-adamantane rearrangement, which proceeds through a highly delocalized transition state. mdpi.com

These rearrangements highlight the electronic and structural properties of the adamantyl group and its propensity to participate in skeletal transformations to achieve greater stability. Although the Wolff rearrangement follows a specific concerted or stepwise pathway involving a ketene intermediate, the potential for the adamantyl group to engage in other carbocation-driven rearrangements is a key feature of its broader chemical behavior. wikipedia.orgorganic-chemistry.org The table below summarizes key rearrangement types involving adamantane and related systems.

Rearrangement TypePrecursor TypeKey IntermediateProductDescription
Adamantane Isomerization Other C₁₀H₁₆ Tricyclic IsomersCarbocationAdamantaneLewis acid-catalyzed process driven by the high thermodynamic stability of the adamantane cage. researchgate.netscribd.com
Noradamantane-Adamantane Noradamantane DerivativesDelocalized CationAdamantane DerivativesRearrangement occurs during ionization, involving migration of a C-C bond. mdpi.com
1-yl to 2-yl Adamantyl Cation 1-Adamantyl Cation2-Adamantyl Cation2-Adamantyl ProductAn intermolecular hydride transfer or ring-opening mechanism can facilitate this isomerization. rsc.org
Wolff Rearrangement This compound Acyl Carbene / Ketenic Transition StateHomoadamantane-skeleton derivative (after trapping)The 1-adamantyl group migrates to the adjacent carbon, leading to a ring-expanded homologated product. wikipedia.orgorganic-chemistry.org

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